(S)-Malic acid plays a crucial role in the Krebs cycle, also known as the citric acid cycle, which is the central metabolic pathway for energy production in most living organisms . Within the cycle, (S)-malic acid acts as an intermediate, undergoing conversion to fumarate by the enzyme fumarate hydratase . This process contributes to the generation of cellular energy in the form of adenosine triphosphate (ATP) .
(S)-Malic acid is a naturally occurring component of many fruits and vegetables, contributing to their characteristic tartness . In food science research, (S)-malic acid is explored for its potential applications as:
(S)-Malic acid is being investigated for its potential health benefits in various preclinical and clinical studies. Some promising research areas include:
L-malic acid has the chemical formula C₄H₆O₅. Its structure features a four-carbon chain with a carboxylic acid group at each end (C=OOH) and a hydroxyl group (OH) attached to the second carbon atom. The "2S" designation refers to the stereochemistry of the molecule, indicating the specific spatial arrangement of the groups around the central carbon atom [].
HOOC-CH=CH-COOH + H2O → HOOC-CH(OH)-CH2-COOH (L-malic acid)
HOOC-CH(OH)-CH2-COOH → CH₃-C(O)-CO₂ + H₂O (pyruvic acid)
Irritant